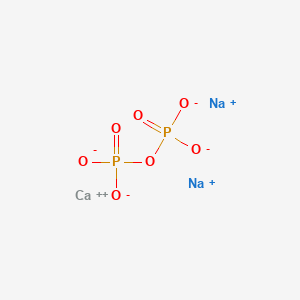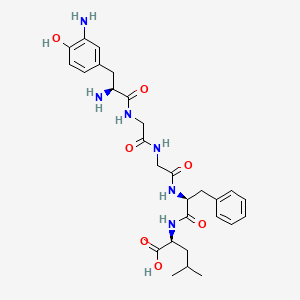
Hexanal butane-2,3-diol acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanal butane-2,3-diol acetal, also known as 4,5-dimethyl-2-pentyl-1,3-dioxolane, is an organic compound belonging to the class of 1,3-dioxolanes. It is a clear, colorless liquid with a sweet, fatty, green aroma. This compound is primarily used as a flavoring agent in the food industry .
Métodos De Preparación
Hexanal butane-2,3-diol acetal is synthesized through the reaction of hexanal with butane-2,3-diol. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of butane-2,3-diol to form the acetal. This process is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions .
In industrial production, the synthesis of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, has also been explored to improve the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Hexanal butane-2,3-diol acetal undergoes various chemical reactions, including:
Oxidation: The acetal can be oxidized to form the corresponding carboxylic acid.
Reduction: The acetal can be reduced to form the corresponding alcohol.
Substitution: The acetal can undergo nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetal can yield hexanoic acid, while reduction can yield hexanol .
Aplicaciones Científicas De Investigación
Hexanal butane-2,3-diol acetal has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of acetal formation and reactivity.
Biology: The compound is used in studies of flavor perception and olfaction.
Medicine: this compound is used in the development of flavor-enhanced pharmaceuticals.
Industry: The compound is used as a flavoring agent in the food and beverage industry.
Mecanismo De Acción
The mechanism of action of hexanal butane-2,3-diol acetal involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its characteristic aroma . The molecular targets of this compound are the olfactory receptors, which are G-protein-coupled receptors located on the surface of olfactory sensory neurons .
Comparación Con Compuestos Similares
Hexanal butane-2,3-diol acetal is similar to other acetals, such as cyclohexanone diethyl ketal and heptanal glyceryl acetal. it is unique in its specific aroma profile and its use as a flavoring agent .
Propiedades
| 155639-75-1 | |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-10-11-8(2)9(3)12-10/h8-10H,4-7H2,1-3H3 |
Clave InChI |
CMOJDAJROWMHLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1OC(C(O1)C)C |
Densidad |
0.845-0.851 |
Descripción física |
Clear, colourless liquid; Sweet, fatty, green aroma |
Solubilidad |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)

